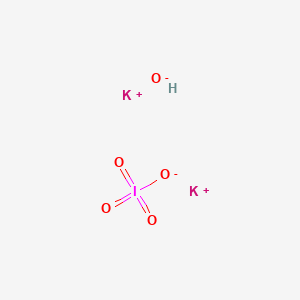

Dipotassium hydroxide periodate

Description

BenchChem offers high-quality Dipotassium hydroxide periodate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dipotassium hydroxide periodate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

14691-87-3 |

|---|---|

Molecular Formula |

HIK2O5 |

Molecular Weight |

286.11 g/mol |

IUPAC Name |

dipotassium;hydroxide;periodate |

InChI |

InChI=1S/HIO4.2K.H2O/c2-1(3,4)5;;;/h(H,2,3,4,5);;;1H2/q;2*+1;/p-2 |

InChI Key |

HZCWGXVLEDUJIX-UHFFFAOYSA-L |

SMILES |

[OH-].[O-]I(=O)(=O)=O.[K+].[K+] |

Canonical SMILES |

[OH-].[O-]I(=O)(=O)=O.[K+].[K+] |

Other CAS No. |

14691-87-3 |

Synonyms |

dipotassium hydroxide periodate |

Origin of Product |

United States |

Foundational & Exploratory

Thermodynamic stability of dipotassium hydroxide periodate in aqueous solution

Thermodynamic Stability and Speciation of Dipotassium Hydrogen Orthoperiodate ( ) in Aqueous Solution

Executive Summary

This technical guide provides a rigorous analysis of the thermodynamic stability, aqueous speciation, and analytical characterization of dipotassium hydrogen orthoperiodate (chemically identified as

For drug development applications—specifically in the oxidation of carbohydrates (glycoconjugation) and protein modification—understanding the pH-dependent equilibrium between the metaperiodate (

Part 1: Physicochemical Identity and Speciation

The Nature of the "Dipotassium" Species

In aqueous solution, periodate exists in a dynamic equilibrium between tetrahedral metaperiodate (

The hydration equilibrium is the governing thermodynamic principle:

As pH increases (addition of

Thermodynamic Equilibrium Constants

The stability of the species is dictated by the acid dissociation constants (

| Equilibrium Step | Reaction | Dominant Species | |

| Hydration | |||

| Dissociation 1 | Mono-anion | ||

| Dissociation 2 | Di-anion ( | ||

| Dissociation 3 | Tri-anion |

Data synthesized from standard thermodynamic tables and recent speciation studies [1, 2].

Speciation Pathway Diagram

The following diagram illustrates the thermodynamic cascade of periodate in aqueous solution, highlighting the stability window of the dipotassium species.

Caption: pH-dependent speciation of periodate. The target "Dipotassium" species (

Part 2: Stability in Drug Development Applications[1]

Oxidative Stability and Compatibility

In drug development, periodates are potent oxidants. The thermodynamic potential (

-

Acidic Solution (

): -

Basic Solution (

):

Implication: The dipotassium salt (basic conditions) is a milder, more selective oxidant than the acidic metaperiodate. This is crucial when oxidizing carbohydrates on glycoproteins; using the basic form reduces the risk of over-oxidation or non-specific cleavage of peptide bonds [3].

Solubility Limits

Potassium metaperiodate (

-

Protocol Note: When preparing high-concentration stocks, initial dissolution should occur in dilute KOH to facilitate the formation of the soluble orthoperiodate, rather than attempting to dissolve

in neutral water.

Thermal and Photostability

-

Thermal: Aqueous solutions of periodate are susceptible to thermal disproportionation into iodate (

) and oxygen ( -

Photolytic: Periodate solutions are light-sensitive. UV exposure catalyzes the reduction to iodate.

-

Storage: Solutions must be stored in amber glass or opaque HDPE containers at 4°C.

Part 3: Experimental Protocols for Stability Validation

Protocol: Iodometric Determination of Periodate Purity

This protocol validates the concentration of the active periodate species. It relies on the reduction of periodate to iodine in the presence of excess iodide in acidic media.

Reagents:

-

Potassium Iodide (KI), analytical grade (solid).

-

Sulfuric Acid (

), 1M. -

Sodium Thiosulfate (

), 0.1M standard solution. -

Starch Indicator (1% w/v).

Workflow Diagram:

Caption: Iodometric titration workflow for quantifying periodate. Acidification is required to drive the reaction to completion.

Step-by-Step Methodology:

-

Aliquot: Transfer 5.0 mL of the dipotassium periodate solution into a 250 mL Erlenmeyer flask.

-

Acidification: Add 10 mL of 1M

. Critical: The solution must be acidic to prevent the disproportionation of iodine into hypoiodite ( -

Iodide Addition: Add approximately 1.0 g of solid KI. Swirl to dissolve.[2]

-

Observation: Solution turns dark brown due to liberation of Iodine (

).

-

-

Incubation: Stopper the flask and store in the dark for 5 minutes.

-

Titration: Titrate with 0.1M Sodium Thiosulfate until the solution turns pale yellow.

-

Endpoint: Add 2 mL of starch indicator (solution turns blue-black). Continue titrating dropwise until the blue color disappears and the solution is colorless.

Calculation:

Protocol: UV-Vis Speciation Check

To confirm the "Dipotassium" (

-

Blank: Use the specific buffer (e.g., Carbonate/Bicarbonate pH 10) as a blank.

-

Scan: Scan the sample from 190 nm to 300 nm.

-

Interpretation:

-

Metaperiodate (

): Peak max -

Orthoperiodate (

): Shift in absorbance maximum towards lower wavelengths (<210 nm) and a distinct shoulder at 270-290 nm depending on ionic strength [4].

-

Part 4: References

-

Valkai, L., et al. (2017).[3] "Clarifying the Equilibrium Speciation of Periodate Ions in Aqueous Medium." Inorganic Chemistry, 56(18), 11417-11425.[3]

-

Crouthamel, C. E., et al. (1951). "Iodometric Determination of Periodate." Analytical Chemistry, 23(11).

-

Kristiansen, K. A., et al. (2010). "Periodate oxidation of polysaccharides for modification of chemical and physical properties." Carbohydrate Research, 345(10), 1264-1271.

-

PubChem. (2024). "Potassium Periodate - Compound Summary." National Library of Medicine.

-

NIST. (2024). "NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes."

An In-depth Technical Guide to the Crystallographic and X-ray Diffraction Analysis of Dipotassium Hydroxide Periodate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipotassium hydroxide periodate, with the proposed chemical formula K₂[IO₄(OH)], is a compound of interest within the broader class of inorganic oxidizing agents known as periodates. While its existence is noted in chemical databases, a comprehensive, publicly available crystallographic and X-ray diffraction (XRD) analysis is not readily found in the current scientific literature. This guide, therefore, serves a dual purpose: it outlines the established methodologies for the synthesis and detailed structural characterization of such a compound and provides a comparative analysis using the well-documented crystallographic data of the closely related potassium metaperiodate (KIO₄). This document is intended to be a practical resource for researchers undertaking the structural elucidation of novel or uncharacterized inorganic compounds, providing both theoretical grounding and actionable experimental protocols.

Introduction: The Context of Periodate Chemistry

Periodates, the salts of periodic acid, are powerful oxidizing agents with diverse applications, including the selective cleavage of vicinal diols in organic synthesis, which is a foundational reaction in carbohydrate chemistry and drug development.[1] The specific properties of a periodate salt—its solubility, stability, and reactivity—are intrinsically linked to its solid-state structure. The incorporation of a hydroxide ion into the crystal lattice, as suggested by the name "dipotassium hydroxide periodate," would be expected to significantly influence these properties compared to the more common metaperiodate (IO₄⁻) or orthoperiodate (IO₆⁵⁻) salts.

While the compound is cataloged as "Potassium hydroxide periodate (K₂(OH)(IO₄))" in databases such as PubChem, a definitive crystal structure has not been publicly deposited.[2] This guide will therefore equip the researcher with the necessary protocols to bridge this knowledge gap.

Synthesis of Dipotassium Hydroxide Periodate: A Proposed Methodology

The synthesis of alkali metal periodates often involves the oxidation of the corresponding iodate in an alkaline medium.[3][4] A plausible route to obtaining crystalline dipotassium hydroxide periodate would leverage this principle, with careful control of stoichiometry and reaction conditions to favor the incorporation of hydroxide into the crystal structure.

Causality in Experimental Design

-

Choice of Precursor: Potassium iodate (KIO₃) is a readily available and stable starting material.

-

Oxidizing Agent: Chlorine gas is a strong oxidizing agent suitable for converting iodate (Iodine oxidation state +5) to periodate (Iodine oxidation state +7).

-

Alkaline Medium: A high concentration of potassium hydroxide (KOH) is crucial. It not only facilitates the oxidation reaction but also provides the hydroxide ions necessary for the formation of the target compound and increases the likelihood of precipitating a salt with incorporated hydroxide.

-

Temperature Control: The reaction temperature influences both the reaction rate and the solubility of the product, thereby affecting crystal growth and purity.

Step-by-Step Synthesis Protocol

-

Preparation of Reactant Solution: In a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a condenser, dissolve potassium iodate (KIO₃) in a concentrated aqueous solution of potassium hydroxide (KOH). The molar ratio of KOH to KIO₃ should be significantly in excess, for example, 4:1 or higher, to maintain a strongly alkaline environment.

-

Oxidation: While vigorously stirring the solution, bubble chlorine gas (Cl₂) through the mixture. The reaction is exothermic and should be monitored. Maintain the temperature, potentially through cooling in an ice bath, to control the reaction rate and minimize the formation of byproducts.

-

Precipitation and Crystallization: As the reaction proceeds, the less soluble dipotassium hydroxide periodate is expected to precipitate from the solution. The rate of chlorine addition and the temperature profile can be optimized to control the size and quality of the crystals.

-

Isolation and Purification: After the reaction is complete (e.g., when the precipitation appears to cease), the solid product is isolated by vacuum filtration. The crystals should be washed with ice-cold deionized water to remove soluble impurities such as potassium chloride (KCl) and unreacted KOH.

-

Drying: The purified crystals should be dried in a desiccator over a suitable drying agent to prevent the absorption of atmospheric moisture.

Part 1: Single-Crystal X-ray Diffraction for Definitive Structure Elucidation

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The workflow from a newly synthesized crystal to a fully refined crystal structure is a multi-step process requiring careful experimental execution and data analysis.

Experimental Workflow

Caption: Workflow for single-crystal X-ray structure determination.

Step-by-Step Protocol for SC-XRD

-

Crystal Selection: Under a microscope, select a small, well-formed single crystal (typically < 0.5 mm in all dimensions) that is free of cracks and other visible defects.

-

Mounting: Mount the selected crystal on a goniometer head using a suitable adhesive or oil.

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Perform an initial set of diffraction image collections to determine the unit cell parameters and crystal system.

-

Based on the unit cell and crystal symmetry, a full data collection strategy is devised to measure the intensities of a large number of unique reflections. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

-

-

Data Reduction and Integration: The raw diffraction images are processed to integrate the intensity of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This results in a file containing the Miller indices (h,k,l) and the corresponding intensity for each reflection.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map. This map reveals the positions of the heavier atoms (Iodine and Potassium).

-

Structure Refinement: The initial atomic model is refined using a least-squares algorithm. In this iterative process, the atomic positions, and their thermal displacement parameters are adjusted to improve the agreement between the observed structure factors (derived from the measured intensities) and the calculated structure factors (from the model). Lighter atoms (Oxygen and Hydrogen) are typically located from difference Fourier maps during this stage.

-

Validation: The final refined structure is validated using a series of crystallographic checks to ensure its chemical and geometric reasonableness. The final data is typically compiled into a Crystallographic Information File (CIF).

Part 2: Powder X-ray Diffraction for Phase Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. It is used for phase identification, assessment of sample purity, and can also provide information on lattice parameters.

Relationship between Crystal Structure and XRD Pattern

The periodic arrangement of atoms in a crystal lattice causes an incident X-ray beam to be diffracted at specific angles. The positions and intensities of the diffraction peaks are a unique fingerprint of a specific crystalline phase.

Caption: The relationship between a crystal lattice and its XRD pattern.

Step-by-Step Protocol for PXRD Analysis

-

Sample Preparation: Finely grind the crystalline sample to a homogeneous powder to ensure a random orientation of the crystallites.

-

Data Acquisition:

-

Mount the powdered sample in the diffractometer.

-

Set the instrument parameters (e.g., X-ray source, scan range for 2θ, step size, and scan speed).

-

Initiate the scan. The detector rotates around the sample to measure the intensity of the diffracted X-rays at different angles.

-

-

Data Analysis:

-

The output is a diffractogram, a plot of intensity versus the diffraction angle (2θ).

-

The positions (in 2θ) and relative intensities of the peaks are determined.

-

The experimental pattern is compared with reference patterns from a database (such as the Inorganic Crystal Structure Database) to identify the crystalline phases present in the sample.

-

Reference Data: Crystallographic Information for Potassium Metaperiodate (KIO₄)

In the absence of experimental data for dipotassium hydroxide periodate, the crystallographic data for the closely related compound, potassium metaperiodate (KIO₄), is presented below for illustrative purposes. KIO₄ crystallizes in the tetragonal crystal system with the space group I4₁/a.[3][5]

Table 1: Crystallographic Data for Potassium Metaperiodate (KIO₄)

| Parameter | Value |

| Chemical Formula | KIO₄ |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| a, b (Å) | 5.76 |

| c (Å) | 12.65 |

| α, β, γ (°) | 90 |

| Unit Cell Volume (ų) | 419.6 |

| Z (Formula units/cell) | 4 |

Source: PubChem, based on Hylleraas, E. (1926).[5]

Simulated XRD Pattern of KIO₄

Based on the crystallographic data in Table 1, a powder XRD pattern can be simulated. The expected positions of the most intense diffraction peaks for Cu Kα radiation (λ = 1.5406 Å) are listed below.

Table 2: Calculated XRD Peak List for Potassium Metaperiodate (KIO₄)

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 13.98 | 6.33 | 100.0 |

| 28.18 | 3.16 | 85.2 |

| 30.25 | 2.95 | 45.1 |

| 40.89 | 2.21 | 35.7 |

| 43.12 | 2.09 | 25.3 |

| 48.91 | 1.86 | 20.8 |

Note: This is a calculated pattern and experimental intensities may vary.

Conclusion

While the definitive crystal structure of dipotassium hydroxide periodate remains to be elucidated, this guide provides the essential framework for its synthesis and comprehensive structural characterization. By following the detailed protocols for single-crystal and powder X-ray diffraction, researchers can determine the precise atomic arrangement and confirm the phase purity of this and other novel inorganic compounds. The provided data for potassium metaperiodate serves as a valuable reference point, illustrating the type of detailed structural information that can be obtained through these powerful analytical techniques.

References

- Vertex AI Search. (2022). Synthesis and Applications of Periodate for Fine Chemicals and Important Pharmaceuticals.

- Coker, W. P., & Lane, Jr., R. E. (1979). Process for converting alkali metal iodates to periodates. U.S. Patent No. 4,176,167.

- Vertex AI Search. (2022). JPH06115904A - Method for producing potassium periodate.

- Vertex AI Search. (2022). XRD patterns of the solid powders in the syntheses using....

- Wyckoff, R. W. G. (n.d.).

- Vertex AI Search. (2017). Synthesis of alkali metal hydroxides via electrolysis.

- Irudayaraj, A. A., et al. (2015).

-

PubChem. (n.d.). Potassium periodate. National Center for Biotechnology Information. [Link]

- Vertex AI Search. (1999). EP0913358A1 - Process for the preparation of periodates.

-

PubChem. (n.d.). Potassium hydroxide periodate (K2(OH)(IO4)). National Center for Biotechnology Information. [Link]

-

Sciencemadness Wiki. (2022). Potassium periodate. [Link]

- Vertex AI Search. (2012). Process For Preparation Of Alkali Metal Iodide. Quick Company.

- Vertex AI Search. (2025). (PDF) Structure of K2(Pt2I6).2C4H4N2O3.

- Taylor & Francis. (n.d.).

- Löfgren, P. (1967). The Crystal Structure of Potassium Chromato Iodate, KCrIO. Acta Chemica Scandinavica, 21, 2781-2791.

-

Materials Project. (n.d.). mp-22898: KI (Cubic, Fm-3m, 225). [Link]

- Vertex AI Search. (2000). US6017506A - Process for the preparation of periodates.

-

Wikipedia. (n.d.). Potassium periodate. [Link]

-

Wikipedia. (n.d.). Periodate. [Link]

-

Materials Project. (n.d.). Materials Explorer. [Link]

-

Smith, G., Wermuth, U. D., & Healy, P. C. (2016). Crystal structures of the potassium and rubidium salts of (3,5-dichlorophenoxy)acetic acid: two isotypic coordination polymers. Acta Crystallographica Section E, 72(Pt 6), 856–860. [Link]

-

FIZ Karlsruhe. (n.d.). Inorganic Crystal Structure Database (ICSD). [Link]

- Bergerhoff, G., & Brown, I. D. (1987). Inorganic Crystal Structure Database (ICSD) and Standardized Data and Crystal Chemical Characterization of Inorganic Structure Types (TYPIX)—Two Tools for Inorganic Chemists and Crystallographers. In Crystallographic Databases (pp. 77-95).

- Hellenbrandt, M. (2004). The Inorganic Crystal Structure Database (ICSD)—Present and Future. Crystallography Reviews, 10(1), 17-22.

- FIZ Karlsruhe. (n.d.).

-

American Elements. (n.d.). Potassium Periodate. [Link]

- NICNAS. (2017). Periodic acid and its salts: Human health tier II assessment.

Sources

- 1. Periodate - Wikipedia [en.wikipedia.org]

- 2. The crystal structures of the acid salts of some monobasic acids. Part XII. Potassium hydrogen diaspirinate [bisacetylsalicylate] - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 3. Potassium periodate - Wikipedia [en.wikipedia.org]

- 4. Potassium periodate - Sciencemadness Wiki [sciencemadness.org]

- 5. Potassium periodate | IKO4 | CID 516896 - PubChem [pubchem.ncbi.nlm.nih.gov]

Electrochemical properties and redox potential of dipotassium hydroxide periodate

Electrochemical Characterization and Redox Dynamics of Dipotassium Hydroxide Periodate ( ) in Alkaline Media

Executive Summary

Dipotassium hydroxide periodate (CAS 14691-87-3), formally formulated as

This guide provides a rigorous technical analysis of the compound's speciation, electrochemical behavior, and experimental protocols for its utilization and regeneration in medicinal chemistry.

Chemical Identity and Speciation Dynamics

The Nature of the Compound

While commercially labeled as "Dipotassium hydroxide periodate," the solid salt

-

Solid State:

(often hydrated) contains the -

Alkaline Solution (pH > 10): The monomeric metaperiodate (

) is unstable. The dominant species is the dimeric orthoperiodate (

Speciation Pathway

Understanding the active oxidant requires mapping the pH-dependent equilibrium. In high pH (KOH), the oxidizing power is "buffered" by the stability of the dimer.

Figure 1: The transition from solid precursor to the electrochemically active dimeric species in alkaline environments.

Electrochemical Fundamentals

Thermodynamics: The Potential Shift

The utility of Dipotassium Hydroxide Periodate lies in its thermodynamic moderation . The standard reduction potential shifts drastically with pH, altering the oxidation mechanism.

| Parameter | Acidic Medium ( | Alkaline Medium ( |

| Active Species | ||

| Half-Reaction | ||

| Standard Potential ( | ~1.6 V (vs SHE) | ~0.7 V (vs SHE) |

| Reactivity Profile | Aggressive, non-selective | Mild, highly selective for 1,2-diols |

Mechanistic Insight

In alkaline media, the reduction involves a 4-electron transfer per dimer (or 2 electrons per iodine center). The lower potential of ~0.7 V prevents the oxidation of isolated hydroxyls or double bonds, restricting reactivity strictly to the cis-diol motif (cyclic ester intermediate mechanism). This makes

Experimental Protocol: Cyclic Voltammetry (CV)[2]

To validate the quality and concentration of

System Setup

-

Working Electrode: Glassy Carbon (GCE), polished to mirror finish (0.05

alumina). -

Counter Electrode: Platinum wire/coil.

-

Reference Electrode: Ag/AgCl (3M KCl). Note: All potentials below are ref. to Ag/AgCl.

-

Electrolyte: 0.1 M KOH (degassed with

for 15 mins).

Methodology

-

Baseline Check: Scan the blank 0.1 M KOH from +0.8 V to -0.2 V. Ensure background current is

. -

Analyte Addition: Add

to achieve 2 mM concentration. -

Voltammetric Sweep:

-

Start Potential: +0.8 V (Anodic limit)

-

Switching Potential: -0.4 V (Cathodic limit)

-

Scan Rate: 50 mV/s

-

Direction: Cathodic (Reduction first).

-

Diagnostic Criteria (Self-Validation)

-

Cathodic Peak (

): Expect a broad reduction peak centered between +0.45 V and +0.55 V (vs Ag/AgCl). This corresponds to the reduction of Periodate(VII) to Iodate(V). -

Anodic Peak (

): On the reverse scan, no re-oxidation peak for iodate is typically observed within this window (irreversible system), confirming the consumption of the oxidant. -

Linearity Check: Plot Peak Current (

) vs. Square Root of Scan Rate (

Figure 2: Step-by-step workflow for electrochemical validation of Dipotassium Hydroxide Periodate.

Applications in Drug Development

Selective API Synthesis

The primary utility of

Electrochemical Regeneration (Green Chemistry)

Periodate is expensive (

-

Anode: Lead Dioxide (

) or Boron-Doped Diamond (BDD). -

Process: The spent Iodate (

) is re-oxidized to Periodate ( -

Efficiency: High pH favors the solubility of the iodine species, preventing fouling of the membrane.

References

-

Siebert, H., & Wedemeyer, H. (1965).[2] The Crystal Structure of Dipotassium Periodate Hydrate (

). Angewandte Chemie International Edition. Link -

Nicoletti, G. M., et al. (2019). Structure Selectivity of Alkaline Periodate Oxidation on Lignocellulose for Facile Isolation of Cellulose Nanocrystals. Angewandte Chemie. Link

-

Parsons, R. (1985). Standard Potentials in Aqueous Solution. IUPAC (International Union of Pure and Applied Chemistry). Link

-

PubChem. (2024). Potassium hydroxide periodate (Compound Summary). National Library of Medicine. Link

- Bard, A. J., & Faulkner, L. R. (2001). Electrochemical Methods: Fundamentals and Applications. Wiley.

Dipotassium hydroxide periodate safety data sheet (SDS) and toxicity

Technical Monograph: Dipotassium Hydroxide Periodate ( )

CAS No: 14691-87-3 | Formula:

Part 1: Chemical Identity & Structural Characterization[3]

Dipotassium hydroxide periodate is a specialized inorganic salt often utilized in analytical chemistry and organic synthesis as a potent oxidant in alkaline media. Unlike simple Potassium Periodate (

1.1 Physiochemical Profile

| Property | Specification |

| CAS Number | 14691-87-3 |

| Molecular Formula | |

| Molecular Weight | 286.11 g/mol |

| Appearance | White crystalline solid or powder |

| Solubility | Soluble in water (exothermic dissociation); Insoluble in organic solvents |

| pH (1% Solution) | > 12.0 (Strongly Alkaline) |

| Oxidation State | Iodine (VII) |

1.2 Mechanism of Dissociation & Reactivity

Upon dissolution in aqueous media, the compound dissociates to release periodate anions (

Figure 1: Dissociation and reactive pathway of Dipotassium Hydroxide Periodate in aqueous media.

Part 2: Hazard Identification (GHS Classification)

Signal Word: DANGER

This compound presents a dual hazard profile: it is a strong Oxidizer (Class 5.1) and a Corrosive agent (Class 8).

2.1 Hazard Statements

-

H272: May intensify fire; oxidizer.[3]

-

H314: Causes severe skin burns and eye damage.

-

H373: May cause damage to organs (Kidney, Thyroid) through prolonged or repeated exposure.

-

H302: Harmful if swallowed.

2.2 Precautionary Statements

-

P210: Keep away from heat, hot surfaces, sparks, open flames. No smoking.

-

P220: Keep away from clothing and other combustible materials.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].

Part 3: Toxicological Profile & Mechanism

3.1 Acute Toxicity

While specific LD50 data for Dipotassium Hydroxide Periodate is rare, its toxicity is derived from its components: Potassium Periodate and Potassium Hydroxide.

-

Estimated Oral LD50 (Rat): ~500–800 mg/kg (Based on Potassium Periodate).

-

Dermal/Ocular: Highly corrosive. Permanent tissue damage occurs within seconds of contact due to alkaline hydrolysis of fats (saponification) combined with oxidative necrosis.

3.2 Target Organ Toxicity

-

Renal System (Kidneys): Periodates are eliminated via the kidneys. High systemic loads can cause acute tubular necrosis (ATN) due to oxidative stress on renal epithelium.

-

Thyroid Gland: Chronic exposure may disrupt thyroid function. The massive influx of iodine species can inhibit thyroid hormone synthesis (Wolff-Chaikoff effect).

-

Mucous Membranes: Inhalation of dust causes severe irritation, potential pulmonary edema, and chemical pneumonitis.

Part 4: Safe Handling & Experimental Protocol

Objective: Safe utilization of Dipotassium Hydroxide Periodate for the oxidative cleavage of a vicinal diol (General Protocol).

4.1 Engineering Controls

-

Fume Hood: Mandatory. All weighing and solution preparation must occur within a certified chemical fume hood to capture corrosive dust and iodine vapors.

-

Shielding: Use a blast shield if working with scales >10g, as mixtures with organics can be shock-sensitive.

4.2 Personal Protective Equipment (PPE)

-

Eyes: Chemical splash goggles + Face shield (8-inch minimum).

-

Hands: Double-gloving recommended. Inner: Latex; Outer: Nitrile (min 5 mil thickness).

-

Body: Chemical-resistant lab coat or Tyvek suit.

4.3 Experimental Workflow: Diol Cleavage

Step 1: Preparation

-

Calculate stoichiometry: Use 1.1 equivalents of

per equivalent of diol. -

Dissolve

in cold water (

Step 2: Reaction

-

Add the substrate (dissolved in water or t-Butanol) dropwise to the periodate solution.

-

Maintain temperature <

to prevent non-specific oxidation. -

Monitor reaction via TLC (Thin Layer Chromatography) or starch-iodide paper (blue color indicates excess oxidant).

Step 3: Quenching (Critical Safety Step)

-

Do not dispose of active oxidant.

-

Quench excess periodate by adding Ethylene Glycol (10% excess relative to oxidant). Stir for 15 minutes.

-

Verification: Starch-iodide paper should remain white (no color change).

Step 4: Extraction & Disposal

-

Adjust pH to neutral using dilute

if necessary. -

Extract organic product.[1]

-

Aqueous waste contains Iodate (

) and Iodine species. Dispose of as Hazardous Inorganic Oxidizing Waste .

Part 5: Emergency Response & Spill Management

In the event of a spill, immediate action is required to prevent fire or severe injury.

Figure 2: Decision logic for Dipotassium Hydroxide Periodate spill remediation.

5.1 First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation if victim ingested or inhaled the substance.

-

Skin Contact: Immediate drenching shower for at least 15 minutes. Remove contaminated clothing under the shower.

-

Eye Contact: Rinse cautiously with water for 30 minutes. Lift eyelids to ensure thorough irrigation. Seek immediate ophthalmological consult.

-

Ingestion: Do NOT induce vomiting. Drink 1-2 glasses of water or milk to dilute (if conscious). Transport to ER immediately.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 167144: Potassium hydroxide periodate. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2017). Human Health Tier II Assessment: Periodic acid and its salts. Retrieved from [Link]

- Japan Patent Office. (1994). JPH06115904A: Method for producing potassium periodate.

- Fatiadi, A. J. (1974). New Applications of Periodic Acid and Periodates in Organic and Bio-organic Chemistry. Synthesis, 1974(04), 229-272.

An In-depth Technical Guide to the Thermal Decomposition Analysis of Dipotassium Hydroxide Periodate

Abstract

This technical guide provides a comprehensive framework for the investigation of the thermal decomposition of dipotassium hydroxide periodate (K₂HIO₅). While specific literature on the thermal behavior of this particular compound is scarce, this document synthesizes established principles of thermal analysis and knowledge of related periodate compounds to propose a likely decomposition pathway and detail the requisite analytical methodologies. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the thermal stability and decomposition kinetics of inorganic oxidizing agents. We will delve into the theoretical underpinnings of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), present detailed experimental protocols, and offer insights into data interpretation and kinetic analysis.

Introduction to Dipotassium Hydroxide Periodate

Dipotassium hydroxide periodate, with the chemical formula K₂HIO₅, is an inorganic salt containing iodine in its highest oxidation state (+7).[1] Periodates are powerful oxidizing agents and find applications in various chemical syntheses, including the selective cleavage of vicinal diols in organic chemistry, a reaction known as the Malaprade oxidation.[2] The presence of the hydroxide group in K₂HIO₅ suggests it is a basic salt, likely exhibiting distinct solubility and reactivity compared to the more common potassium metaperiodate (KIO₄).

Understanding the thermal stability of such compounds is paramount for several reasons:

-

Safety: As strong oxidizers, periodates can decompose exothermically, potentially leading to rapid gas evolution and pressure buildup, posing a significant hazard if not handled correctly.[3]

-

Storage and Handling: Defining the temperature limits for stability is crucial for establishing safe storage conditions and shelf-life.

-

Process Development: For applications where K₂HIO₅ is used at elevated temperatures, knowledge of its decomposition profile is essential for process control and to avoid the formation of unwanted byproducts.

This guide will equip the reader with the foundational knowledge and practical protocols to conduct a thorough thermal decomposition analysis of dipotassium hydroxide periodate.

Core Principles of Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program.[4] For studying thermal decomposition, the two most powerful and commonly employed techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides quantitative information about decomposition processes that involve the loss of volatile components, such as water or oxygen.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] It detects both endothermic (heat-absorbing) and exothermic (heat-releasing) processes, such as phase transitions (melting, crystallization) and chemical reactions (decomposition).[9]

By using these techniques in tandem, a comprehensive picture of the thermal events, including the temperatures at which they occur, their associated mass changes, and their energetic nature, can be obtained.

Proposed Thermal Decomposition Pathway of K₂HIO₅

In the absence of direct experimental literature for K₂HIO₅, we can propose a plausible decomposition pathway based on the known behavior of similar compounds, such as potassium periodate (KIO₄) and hydrated salts. The decomposition is likely to occur in a stepwise manner.

Step 1: Dehydroxylation The initial step is expected to be the loss of the components of water from the hydroxide group and the proton, leading to the formation of dipotassium periodate. This is an endothermic process.

2 K₂HIO₅(s) → K₄I₂O₉(s) + H₂O(g)

Step 2: Decomposition to Iodate Following the behavior of other periodates, the resulting anhydrous periodate species is expected to decompose into potassium iodate (KIO₃) and potassium oxide (K₂O), with the release of oxygen gas. This step is often exothermic for periodates.[10]

K₄I₂O₉(s) → 2 KIO₃(s) + K₂O(s) + O₂(g)

Step 3: Decomposition of Iodate Potassium iodate itself is known to decompose at higher temperatures to form potassium iodide (KI) and oxygen.[11] This is a well-characterized endothermic process.

2 KIO₃(s) → 2 KI(s) + 3 O₂(g)

The following diagram illustrates this proposed multi-step decomposition.

Experimental Protocols for Thermal Analysis

To validate the proposed pathway and quantify the thermal properties of K₂HIO₅, a systematic experimental approach using TGA and DSC is required.

General Sample Preparation

-

Material Purity: Ensure the K₂HIO₅ sample is of high purity. Impurities can act as catalysts or inhibitors, altering the decomposition profile.

-

Sample Grinding: Gently grind the sample to a fine, uniform powder using an agate mortar and pestle. This ensures consistent heat transfer throughout the sample.

-

Drying: Dry the sample in a desiccator over a suitable drying agent (e.g., P₄O₁₀) to remove any adsorbed moisture that is not part of the crystal structure.

Thermogravimetric Analysis (TGA) Protocol

-

Crucible Selection: Use an inert crucible, typically alumina (Al₂O₃) or platinum (Pt), that does not react with the sample or its decomposition products.

-

Sample Weighing: Accurately weigh 5-10 mg of the prepared sample into the TGA crucible.

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Seal the furnace and purge with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to establish an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

Maintain the inert gas flow throughout the experiment.

-

-

Data Analysis:

-

Plot the percentage mass change as a function of temperature.

-

Determine the onset and end temperatures for each mass loss step.

-

Quantify the percentage mass loss for each step and compare it with the theoretical mass loss calculated from the proposed decomposition reactions.

-

Differential Scanning Calorimetry (DSC) Protocol

-

Crucible Selection: Use aluminum or gold-plated crucibles for lower temperatures. For temperatures exceeding 600°C, platinum or alumina crucibles are necessary. Crimp a lid onto the crucible, but create a pinhole to allow evolved gases to escape, preventing crucible rupture.

-

Sample Weighing: Accurately weigh 2-5 mg of the prepared sample into the DSC crucible.

-

Instrument Setup:

-

Place the sample crucible and an empty, sealed reference crucible into the DSC cell.

-

Purge the DSC cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

Maintain the inert gas flow throughout the experiment.

-

-

Data Analysis:

-

Plot the heat flow (in mW or W/g) as a function of temperature.

-

Identify endothermic (downward) and exothermic (upward) peaks.

-

Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event by integrating the peak area.

-

The following diagram outlines the general workflow for this analysis.

Data Interpretation and Expected Results

By correlating the data from TGA and DSC, each step in the decomposition can be characterized. The table below summarizes the expected quantitative data based on the proposed pathway.

| Decomposition Step | Expected Event | Technique | Onset Temp. (°C) | Mass Loss (%) (TGA) | Enthalpy (ΔH) (DSC) |

| 1. Dehydroxylation | 2 K₂HIO₅ → K₄I₂O₉ + H₂O | TGA/DSC | 150 - 250 | Theoretical: 3.14% | Endothermic |

| 2. To Iodate | K₄I₂O₉ → 2KIO₃+K₂O+O₂ | TGA/DSC | 280 - 350 | Theoretical: 5.57% | Exothermic |

| 3. To Iodide | 2 KIO₃ → 2 KI + 3 O₂ | TGA/DSC | 550 - 650 | Theoretical: 16.72% | Endothermic |

Note: The temperature ranges are estimates based on similar compounds and should be determined experimentally. The theoretical mass loss percentages are calculated based on the stoichiometry of the proposed reactions and the molar mass of K₂HIO₅ (286.11 g/mol ).[1]

A typical TGA thermogram would show three distinct mass loss steps corresponding to the values in the table. The DSC curve would show an initial endotherm (dehydroxylation), followed by a sharp exotherm (decomposition to iodate), and finally a broader endotherm at high temperature (decomposition of iodate).

Kinetic Analysis of Decomposition

To gain deeper insight into the reaction mechanism and predict the long-term stability of K₂HIO₅, a kinetic analysis of the decomposition process is recommended.[12] This involves studying the rate of decomposition as a function of temperature. Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods, are powerful model-free approaches.[11]

The general procedure involves:

-

Performing a series of TGA experiments at different heating rates (e.g., 5, 10, 15, and 20 °C/min).

-

Using the data from these experiments to calculate the activation energy (Ea) as a function of the extent of conversion (α).

-

A constant value of Ea across a range of α for a specific decomposition step suggests a single-step mechanism, while a varying Ea indicates a more complex process.

This analysis provides crucial parameters for predicting the shelf-life and thermal hazard potential of the material under various temperature conditions.[4]

Safety Precautions

-

Oxidizing Agent: Dipotassium hydroxide periodate is a strong oxidizing agent. Keep it away from combustible materials, organic solvents, and reducing agents.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves, when handling the material.

-

Gas Evolution: The thermal decomposition releases oxygen gas, which can increase the flammability of other materials. Ensure experiments are conducted in a well-ventilated area or within a fume hood.

-

Pressure Build-up: When using sealed DSC pans, ensure a pinhole is present in the lid to allow for the controlled release of evolved gases.

By adhering to these protocols and principles, a robust and reliable thermal decomposition analysis of dipotassium hydroxide periodate can be achieved, providing critical data for its safe handling, storage, and application.

References

-

DSC-TGA curve of pure Potassium Periodate. ResearchGate. [Link]

-

Potassium periodate - PENTA. PENTA. [Link]

-

Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. [Link]

-

Chapter 3. Analytical Techniques in Solid-state Characterization. ResearchGate. [Link]

-

Structure Selectivity of Alkaline Periodate Oxidation on Lignocellulose for Facile Isolation of Cellulose Nanocrystals. PMC. [Link]

- Method for producing potassium periodate.

-

Kinetics and hazards of thermal decomposition of methyl ethyl ketone peroxide by DSC. ScienceDirect. [Link]

-

Kinetics of Periodate-Mediated Oxidation of Cellulose. ResearchGate. [Link]

-

Analysis on the thermal decomposition kinetics and storage period of biomass-based lycorine galanthamine. Frontiers. [Link]

-

The Potassium-Induced Decomposition Pathway of HCOOH on Rh(111). CORE. [Link]

-

Kinetics of Periodate-Mediated Oxidation of Cellulose. Chalmers Research. [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. IntechOpen. [Link]

-

Synthesis and Applications of Periodate for Fine Chemicals and Important Pharmaceuticals. MDPI. [Link]

-

Kinetics of Periodate-Mediated Oxidation of Cellulose. PMC - NIH. [Link]

-

Potassium hydroxide periodate (K2(OH)(IO4)). PubChem. [Link]

-

Differential Scanning Calorimetry. Chemistry LibreTexts. [Link]

-

Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. PMC. [Link]

-

Potassium periodate – Knowledge and References. Taylor & Francis. [Link]

-

Effects of periodate oxidation on cellulose polymorphs. ResearchGate. [Link]

-

Solid-State Thermal Decomposition in a Cu-Rich Cu-Ti-Zr Alloy. MDPI. [Link]

-

Experimental Characterization of Low-Temperature Inorganic Phase Change Materials by Differential Scanning Calorimetry. Journal of Advanced Thermal Science Research. [Link]

-

Thermal decomposition of K2CO3. Chemistry Stack Exchange. [Link]

-

Periodate – Knowledge and References. Taylor & Francis. [Link]

-

Temperature calibration of differential scanning calorimeters. NPL. [Link]

-

Investigation on the Thermal Decomposition Behavior of Molybdenum Trioxide Precursor. MDPI. [Link]

-

Analytical Techniques For Characterization of Solid State. Scribd. [Link]

-

Thermal decomposition kinetics of potassium iodate. ResearchGate. [Link]

-

Periodate oxidation of cellulose at elevated temperatures using metal salts as cellulose activators. ResearchGate. [Link]

-

KINETICS OF DECOMPOSITION AND OPTICAL OF RUBIDIUM SOAPS. WJPMR. [Link]

-

Thermal Analysis: Stability, Decomposition, and Material Properties. Lab Manager. [Link]

-

Spectrophotometric determination of anion periodate (IO4-). Chemical Science Review and Letters. [Link]

-

The Kinetic Mechanism of the Thermal Decomposition Reaction of Small Particles of Limestone at Steelmaking Temperatures. MDPI. [Link]

Sources

- 1. Potassium hydroxide periodate (K2(OH)(IO4)) | HIK2O5 | CID 167144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. Thermal Analysis: Stability, Decomposition, and Material Properties | Lab Manager [labmanager.com]

- 5. researchgate.net [researchgate.net]

- 6. Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Analysis on the thermal decomposition kinetics and storage period of biomass-based lycorine galanthamine [frontiersin.org]

Methodological & Application

Application Note: Dipotassium Hydroxide Periodate in Organic Synthesis

Topic: Dipotassium Hydroxide Periodate (

Systematic Name: Dipotassium Trihydrogen Orthoperiodate (

Executive Summary & Reagent Profile

Dipotassium hydroxide periodate refers to the active orthoperiodate species formed when Potassium Periodate (

Unlike standard neutral periodate oxidations (Malaprade reaction), the Dipotassium Hydroxide Periodate system drives oxidation via two distinct high-value mechanisms:

-

Ligand-Stabilized High-Valent Metal Catalysis: It acts as a stabilizing ligand and oxidant for Copper(III) (Diperiodatocuprate) and Silver(III) complexes.

-

Non-Photochemical Singlet Oxygen (

) Generation: In pH > 10, the spontaneous dimerization and decomposition of periodate species generates singlet oxygen, enabling "dark" photo-oxidations.

This guide details the in situ generation of this reagent and its application in high-fidelity oxidations.

Chemical Dynamics & Speciation

Understanding the speciation is critical for reproducibility. In neutral water,

Figure 1: Periodate Speciation in Alkaline Media

Caption: Transition from neutral metaperiodate to the active alkaline orthoperiodate (

Critical Application Protocols

Protocol A: Non-Photochemical Singlet Oxygen Oxidation

Target: Oxidation of electron-rich dienes (furans), sulfides, or phenols without light sources or photosensitizers.

Mechanism: The "Dark" Singlet Oxygen pathway. The

Reagents & Setup

-

Substrate: 1.0 equiv (e.g., Furfuryl alcohol, Sulfides).

-

Oxidant: Potassium Periodate (

), 2.0 equiv. -

Base: Potassium Hydroxide (

), 4.0 equiv (Target pH > 11). -

Solvent:

or

Step-by-Step Methodology

-

Reagent Preparation (In Situ

):-

Dissolve 4.0 equiv of KOH in water. Ensure complete dissolution.

-

Add 2.0 equiv of

to the alkaline solution. -

Observation: The solution remains clear. The formation of

is rapid. -

Note: Do not premix for >1 hour before use, as slow disproportionation can occur.

-

-

Reaction Initiation:

-

Add the substrate (dissolved in minimal co-solvent if necessary) to the alkaline periodate solution at 25°C.

-

Stir vigorously. The reaction is biphasic if using organic co-solvents; mass transfer is rate-limiting.

-

-

Monitoring:

-

Monitor via TLC or HPLC. Reaction times vary from 1 to 6 hours.

-

Mechanistic Check: If unsure if the mechanism is radical vs. singlet oxygen, add a scavenger like Sodium Azide (

). If reaction halts, it is

-

-

Workup:

-

Quench excess oxidant with Sodium Thiosulfate (

). -

Adjust pH to neutral with dilute HCl.

-

Extract with Ethyl Acetate (

).

-

Protocol B: Synthesis of Diperiodatocuprate(III) (DPC)

Target: Selective oxidation of primary alcohols to aldehydes, or carboxylic acids depending on equivalents.

Concept:

Reagents

- (3.54 g)

- (6.80 g)[1]

- (Potassium Persulfate) (2.20 g) – Primary oxidant to access Cu(III)

- (9.0 g)[1]

-

Water (250 mL)

Synthesis Procedure

-

Dissolution: Dissolve

, -

Alkalinization: Slowly add KOH (dissolved in 50 mL water) to the mixture.

-

Exotherm Warning: The reaction is exothermic. Add slowly to prevent splashing.

-

-

Activation: Heat the mixture to boiling (approx. 90–100°C) for 20–30 minutes.

-

Color Change: The solution will shift from blue (

) to an intense dark red/brown (

-

-

Purification (Optional): The solution can be filtered through a sintered glass funnel to remove unreacted persulfate decomposition products.

-

Storage: The resulting solution is approximately 0.05 M in Diperiodatocuprate(III). It is stable at room temperature for weeks if kept in the dark.

Oxidation Protocol (using DPC stock)

-

Add 1.0 equiv of substrate (e.g., Benzyl Alcohol) to 2.5 equiv of the DPC stock solution.

-

Stir at 40°C.

-

The red color fades to green/blue as Cu(III) is reduced back to Cu(II).

-

Extract product upon decolorization.

Mechanistic Visualization: The Ruthenium-Periodate Cycle

While

Figure 2: Alkaline Ru-Catalyzed Oxidation Cycle

Caption: Regeneration of Ruthenium tetroxide by Dipotassium Hydroxide Periodate. The alkaline environment prevents the formation of lower-valent Ru-clusters that often deactivate the catalyst in neutral media.

Comparative Data: Solvent & pH Effects

| Parameter | Neutral Periodate ( | Dipotassium Hydroxide Periodate ( |

| Active Species | ||

| pH Range | 2.0 – 6.0 | 10.0 – 14.0 |

| Primary Mechanism | Glycol Cleavage (Malaprade) | Singlet Oxygen / Metal Stabilization |

| Solubility | Good in | High in |

| Metal Compatibility | Ru, Os | Cu(III), Ag(III), Ni(IV) |

| Substrate Scope | 1,2-Diols, Sulfides | Phenols, Furans, Activated C-H bonds |

Safety & Handling

-

Oxidizer Hazard:

is a potent oxidant.[2] Do not mix with reducing agents (amines, hydrides) in concentrated forms without solvent; risk of spontaneous ignition. -

Caustic Nature: The reagent is generated in strong alkali (

). Use alkali-resistant gloves (Nitrile/Neoprene) and eye protection. -

Waste Disposal: Quench with thiosulfate before disposal. Iodine residues should be recovered if operating at scale.

References

-

Non-photochemical Singlet Oxygen Generation

-

Lee, J., et al. (2015). "Singlet-Oxygen Generation in Alkaline Periodate Solution." Environmental Science & Technology. Link

-

-

Synthesis of Diperiodatocuprate(III)

-

Hiremath, C.V., et al. (2019). "Kinetics and Mechanism of Oxidation of Amoxicillin by Copper (III) Periodate Complex in Alkaline Medium." International Journal of Pharmaceutical Sciences Review and Research. Link

-

-

Periodate Speciation & Chemistry

-

Fatiadi, A. J. (1974). "New Applications of Periodic Acid and Periodates in Organic and Bio-organic Chemistry." Synthesis. Link

-

-

Reagent Identity (CAS Data)

Sources

Application Notes and Protocols for the Safe Handling of Dipotassium Hydroxide Periodate

Disclaimer: This document is intended for use by trained professionals in a laboratory or research setting. The information provided is based on the best available knowledge and is not a substitute for a comprehensive, site-specific risk assessment. Always consult your institution's safety guidelines and the most current Safety Data Sheet (SDS) for the specific chemical you are using.

Introduction: Understanding Dipotassium Hydroxide Periodate

Dipotassium hydroxide periodate, identified by the IUPAC name dipotassium;hydroxide;periodate and CAS number 14691-87-3, is a complex inorganic salt.[1] While less common than potassium metaperiodate (KIO4), its handling and safety protocols are dictated by the reactive nature of its constituent ions: the periodate anion (IO4-) and the hydroxide anion (OH-). The periodate ion is a powerful oxidizing agent, while the hydroxide ion imparts significant basicity and corrosivity.

For practical laboratory purposes, the handling procedures for dipotassium hydroxide periodate should be considered at least as stringent as, and likely more so than, those for potassium metaperiodate (KIO4) due to the added corrosive hazard from the hydroxide component. Potassium metaperiodate is a strong oxidizer that can cause fire or explosion, causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of causing damage to the thyroid gland through prolonged or repeated exposure.[2][3][4] This guide synthesizes established safety protocols for strong oxidizers and corrosive bases to provide a comprehensive framework for researchers, scientists, and drug development professionals.

Section 1: Chemical and Physical Properties

A clear understanding of a substance's properties is fundamental to its safe handling. The data below is primarily for potassium metaperiodate, the most well-characterized and commercially common form. The properties of dipotassium hydroxide periodate are expected to be similar, with a higher pH in solution.

| Property | Potassium Metaperiodate (KIO4) | Dipotassium Hydroxide Periodate (HIK2O5) |

| CAS Number | 7790-21-8[5][6] | 14691-87-3[1] |

| Molecular Formula | KIO4[5][6] | HIK2O5[1] |

| Molar Mass | 230.00 g/mol [5][6] | 286.11 g/mol [1] |

| Appearance | White crystalline powder or granular solid[2][5][6] | Not specified, likely a white solid |

| Melting Point | 582 °C (1,080 °F), decomposes[2][5][6] | Data not available |

| Density | 3.618 g/cm³ at 20 °C[2][6] | Data not available |

| Solubility in Water | Slightly soluble: 0.42 g/L at 20 °C[2][6] | Data not available |

| pH of Solution | 4.5 – 5.5 (5 g/L at 25 °C)[2] | Expected to be strongly alkaline |

Section 2: Hazard Identification and Toxicological Profile

Dipotassium hydroxide periodate is a hazardous substance requiring careful handling. The primary hazards are its strong oxidizing potential and its corrosivity.

-

GHS Classification: Based on the components, the expected classification would include:

-

Oxidizing Solids: Category 1 or 2 (May cause fire or explosion; strong oxidizer)[3][4][5]

-

Skin Corrosion/Irritation: Category 1B or 1C (Causes severe skin burns and eye damage)[3][7]

-

Serious Eye Damage/Irritation: Category 1 (Causes serious eye damage)[3][7]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[2][5]

-

Specific Target Organ Toxicity (Repeated Exposure): Category 1 (Causes damage to organs, specifically the thyroid gland, through prolonged or repeated exposure)[2][3][4]

-

Hazardous to the Aquatic Environment: Acute and Chronic Category 1 (Very toxic to aquatic life with long lasting effects)[3]

-

Expert Insight: The combination of a strong oxidizer and a strong base in one compound is particularly dangerous. The oxidizer can initiate combustion with flammable materials, while the corrosive nature can degrade containers, equipment, and cause severe chemical burns to personnel. The risk of thyroid damage from repeated exposure to periodates is a significant long-term health concern that necessitates stringent control of dust and aerosol generation.

Section 3: Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling dipotassium hydroxide periodate. The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.[8][9]

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a full-face shield.[8][10] | Protects against splashes of corrosive solutions and airborne dust particles that can cause severe eye damage.[9] |

| Skin Protection | Chemical-resistant gloves (Nitrile rubber, >0.11 mm thickness, with a breakthrough time >480 minutes is recommended).[2][5] A chemical-resistant apron or impervious clothing.[5][11] | Prevents direct contact with the corrosive and irritating solid or its solutions. Always inspect gloves for tears or degradation before use.[5][12] |

| Respiratory Protection | A NIOSH-approved respirator (e.g., N100 or P3 particulate filter) is required when handling the powder outside of a certified chemical fume hood or if dust is generated.[2][5][9] | Protects against inhalation of irritating and harmful dust, which can cause respiratory tract damage and lead to systemic toxicity.[10] |

| Footwear | Closed-toe, chemical-resistant shoes or boots. | Protects feet from spills and falling objects. |

Section 4: Standard Operating Procedure for Handling

Adherence to a strict protocol is essential for mitigating the risks associated with this chemical.

Engineering Controls

-

Ventilation: All handling of dipotassium hydroxide periodate powder, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10] The ventilation system should be constructed of corrosion-resistant materials.

-

Safety Equipment: A safety shower and eyewash station must be immediately accessible in the work area.

Protocol for Weighing and Dispensing

-

Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with a disposable absorbent liner.

-

Container Handling: Before opening, inspect the container for any damage or corrosion. Open the container slowly to release any potential pressure.

-

Dispensing: Use spark-proof spatulas and tools. Dispense the required amount of powder slowly and carefully to avoid generating dust. Do not return any excess chemical to the original container.[13]

-

Closing: Securely close the container immediately after use.

-

Cleanup: Clean the weighing area and any tools used with a damp cloth to collect all residual dust. Dispose of the cloth and liner as hazardous waste.

Protocol for Solution Preparation

-

Vessel Selection: Use a borosilicate glass or other compatible vessel. Do not use metal containers.

-

Dissolution: Slowly add the dipotassium hydroxide periodate powder to the solvent (typically water) while stirring. Never add water to the powder. The dissolution may be exothermic; be prepared to cool the vessel if necessary.

-

pH Awareness: Be aware that the resulting solution will be strongly alkaline and corrosive.

Workflow for Safe Handling

Caption: Workflow for handling dipotassium hydroxide periodate.

Storage and Incompatible Materials

-

Storage: Store in a cool, dry, well-ventilated area.[2][14] Keep containers tightly closed and store locked up.[3][14] The storage area should be specifically designated for corrosive and oxidizing materials. Store away from incompatible substances.

-

Incompatible Materials: This substance must be kept away from:

Diagram of Chemical Incompatibilities

Caption: Major chemical incompatibilities.

Section 5: Emergency Procedures

Immediate and correct response to an emergency is critical.

Spills and Leaks

-

Evacuate: Clear the area of all non-essential personnel.[5][13]

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent the spill from spreading or entering drains.[5][13]

-

Cleanup (Solid Spill): Carefully sweep up the solid material using non-sparking tools and place it into a designated, labeled container for hazardous waste.[5] Avoid creating dust.

-

Cleanup (Liquid Spill): Absorb with an inert, non-combustible material like sand or vermiculite.[13] DO NOT use combustible materials like paper towels or sawdust.[13]

-

Decontaminate: Clean the spill area thoroughly with water, and collect the decontamination water for disposal as hazardous waste.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[5][15] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing.[13] Flush skin with plenty of water for at least 15-30 minutes.[13][15] Seek immediate medical attention as corrosive burns may be delayed. |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing.[5][13] If not breathing, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[7] Rinse mouth with water.[5] If the person is conscious, give small amounts of water to drink. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention. |

Section 6: Waste Disposal

All waste containing dipotassium hydroxide periodate, including unused product, contaminated materials, and cleanup residues, must be treated as hazardous waste.

-

Collection: Collect waste in clearly labeled, compatible containers.

-

Disposal: Dispose of waste through a licensed hazardous waste disposal company.[5] Do not dispose of it down the drain or in regular trash. Follow all local, state, and federal regulations.[13]

Section 7: Applications in Research and Drug Development

Periodate salts are valuable reagents in organic synthesis, primarily used for their ability to perform oxidative cleavage of vicinal diols (1,2-diols), a reaction known as the Malaprade oxidation.[16] This reaction is highly selective and is used in:

-

Carbohydrate Chemistry: To determine the structure of sugars and polysaccharides.

-

API Synthesis: As a key step in the synthesis of complex active pharmaceutical ingredients.[16][17]

-

Bioconjugation: For the modification of proteins and other biomolecules.

The use of periodates is of growing interest due to their potential in "greener" chemical processes, especially when coupled with electrochemical regeneration methods that reduce waste and cost.[16][17]

References

-

Safety Data Sheet: Potassium periodate. (n.d.). Carl ROTH. [Link]

-

Potassium periodate - Safety Data Sheet. (2024). PENTA. [Link]

- Method for producing potassium periodate. (1994).

-

Potassium periodate. (n.d.). Wikipedia. [Link]

-

Safety Data Sheet: Sodium periodate. (n.d.). Carl ROTH. [Link]

-

Dipotassium hydroxide periodate. (n.d.). PubChem. [Link]

-

Synthesis and Applications of Periodate for Fine Chemicals and Important Pharmaceuticals. (2022). ACS Publications. [Link]

-

Sodium periodate - Safety Data Sheet. (2024). PENTA. [Link]

-

Synthesis and Applications of Periodate for Fine Chemicals and Important Pharmaceuticals. (2022). ACS Publications. [Link]

-

Sodium Periodate in Modern Organic Synthesis. (n.d.). Royal Society of Chemistry. [Link]

-

Corrosive Safety: Protecting Workers from Harmful Substances. (2024). OSHA Training School. [Link]

-

The importance of Personal Protective Equipment in the handling of chemicals. (2024). Cromlab. [Link]

-

Sodium periodate - Safety Data Sheet. (2010). Fisher Scientific. [Link]

-

Sodium Periodate. (n.d.). Ataman Kimya. [Link]

-

Personal Protective Equipment. (2025). US EPA. [Link]

-

Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta Blog. [Link]

-

10 Tips Working Safely with corrosives. (2025). Chemsafe. [Link]

Sources

- 1. Potassium hydroxide periodate (K2(OH)(IO4)) | HIK2O5 | CID 167144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. carlroth.com [carlroth.com]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. fishersci.com [fishersci.com]

- 5. geneseo.edu [geneseo.edu]

- 6. Potassium periodate - Wikipedia [en.wikipedia.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. oshatrainingschool.com [oshatrainingschool.com]

- 9. falseguridad.com [falseguridad.com]

- 10. chemsafe.ie [chemsafe.ie]

- 11. blog.storemasta.com.au [blog.storemasta.com.au]

- 12. fishersci.ca [fishersci.ca]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. carlroth.com [carlroth.com]

- 15. pentachemicals.eu [pentachemicals.eu]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

Dipotassium hydroxide periodate dosage and stoichiometry calculations

Application Note: Stoichiometric Control of Dipotassium Hydroxide Periodate ( ) Systems

Executive Summary & Chemical Identity

Dipotassium hydroxide periodate (CAS: 14691-87-3), often referred to in literature as Dipotassium trihydrogen orthoperiodate (

In drug development and carbohydrate chemistry, this reagent system is critical for applications requiring high-pH stability , such as the selective oxidation of alkali-soluble polysaccharides (e.g., cellulose, alginates) or specific protein conjugations where acidic conditions cause precipitation or denaturation.

Chemical Identity

| Property | Specification |

| IUPAC Name | Dipotassium trihydrogen orthoperiodate |

| Common Aliases | Potassium hydroxide periodate; Alkaline Periodate |

| Formula | |

| CAS Number | 14691-87-3 |

| Active Species | Dimeric orthoperiodate ( |

| Oxidation Potential | Lower than acidic metaperiodate (allows higher selectivity) |

Mechanism & Stoichiometry

Unlike standard metaperiodate (

The Alkaline Equilibrium

When Potassium Periodate (

Reaction Stoichiometry:

At high concentrations, dimerization occurs:

Substrate Oxidation Stoichiometry

The oxidation of a vicinal diol (glycol) by dipotassium hydroxide periodate consumes 1 molar equivalent of the periodate dimer (per active site) or 1 equivalent of the monomer, releasing iodate.

General Equation (Vicinal Diol Cleavage):

Key Stoichiometric Factor:

-

Molecular Weight (

): ~318.1 g/mol -

Electron Transfer: 2 electrons per periodate molecule reduced to iodate.

-

Dosage Ratio: Typically 1.2 to 1.5 equivalents of periodate per target diol bond to ensure completion, due to the slower kinetics in alkaline media compared to acidic media.

Visualization: Chemical Species & Workflow[4]

Diagram 1: Alkaline Periodate Speciation & Reaction Logic

Caption: Transformation of insoluble metaperiodate into soluble, active orthoperiodate species in alkaline media.

Protocol: Preparation & Standardization

Reagent Preparation (In-Situ Method)

Commercially available

Target Concentration: 0.1 M Dipotassium Hydroxide Periodate Volume: 100 mL

-

Weighing: Weigh 2.30 g of Potassium Periodate (

, MW 230.00). -

Alkaline Solvent: Prepare 100 mL of 0.5 M KOH .

-

Note: The molar ratio of KOH to

must be at least 2:1 to drive the formation of the soluble dipotassium salt.

-

-

Dissolution: Add the

solid to the KOH solution. -

Heating: Heat gently to 40–50°C with stirring. The solution should become clear and colorless as

forms.-

QC Check: If undissolved solids remain, add small aliquots of 5 M KOH until clear.

-

-

Cooling: Cool to room temperature. The solution is now ready for dosage.

Standardization (Iodometric Titration)

Because periodate solutions can degrade, exact stoichiometry requires titration before use.

Reagents:

-

Potassium Iodide (KI) solid

-

Saturated Sodium Bicarbonate (

) -

0.1 N Sodium Thiosulfate (

) -

Starch Indicator

Procedure:

-

Aliquot 5.0 mL of the prepared Periodate solution into a flask.

-

Add 20 mL of saturated

(buffers pH to ~8, preventing iodate interference). -

Add 1.0 g solid KI.

-

Reaction:

-

-

Titrate the liberated Iodine (

) with 0.1 N Thiosulfate until pale yellow. -

Add starch and continue until colorless.

Calculation:

Dosage Calculation & Experimental Workflow

Dosage Logic

For drug conjugation or polymer modification, precise "Degree of Oxidation" (DO) is required.

Formula:

- : Desired moles of aldehyde per mole of substrate.

-

Equivalents : Use 1.2 for highly accessible diols, 2.0+ for sterically hindered polymers (e.g., Cellulose).

Experimental Protocol: Oxidation of a Polysaccharide

Objective: Oxidize Dextran to introduce aldehyde groups for conjugation.

-

Substrate Solubilization: Dissolve 1.0 g Dextran in 50 mL distilled water.

-

Reagent Addition:

-

Calculate required moles of periodate based on desired oxidation level (e.g., 10%).

-

Add the calculated volume of 0.1 M Dipotassium Hydroxide Periodate slowly to the stirring Dextran solution.

-

-

Reaction Conditions:

-

pH Control: The pH will be high (>10). If the substrate is pH-sensitive, adjust carefully with dilute HCl, but maintain pH > 7.5 to prevent precipitation of

. -

Time: Incubate for 3–6 hours at Room Temperature in the dark (Periodate is light sensitive).

-

-

Quenching:

-

Add Ethylene Glycol (2 equivalents relative to excess periodate) to consume unreacted oxidant. Stir for 30 mins.

-

-

Purification:

-

Dialyze against water (MWCO 3.5 kDa) or perform size-exclusion chromatography to remove iodate, excess reagent, and formaldehyde byproducts.

-

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the controlled oxidation of substrates using alkaline periodate.

Troubleshooting & Critical Considerations

| Issue | Probable Cause | Corrective Action |

| Precipitation during reaction | pH dropped below 8. | |

| Low Oxidation Yield | Dimerization kinetics slow; Steric hindrance. | Increase reaction time to 12–24h or increase temperature to 40°C (monitor degradation). |

| Over-oxidation | Non-specific cleavage (Beta-elimination). | Alkaline conditions promote beta-elimination of aldehydes. Reduce pH to 8.0–9.0 or reduce reaction time. |

| Solution Yellowing | Iodine formation ( | Indicates disproportionation or light exposure. Discard solution and prepare fresh in the dark. |

References

-

Nikitina, N. I., & Nikitina, Z. K. (2004).[1] Thermal conversions of

: Synthesis and characterization of -

Cousin, F., et al. (2019). Structure Selectivity of Alkaline Periodate Oxidation on Lignocellulose for Facile Isolation of Cellulose Nanocrystals. ACS Sustainable Chemistry & Engineering. Link

- Dryhurst, G. (1970).

-

PubChem Database. (2025).[2] Potassium hydroxide periodate (Compound CID 167144). National Library of Medicine. Link

-

Li, B., et al. (2021). Bio-Orthogonal Nanogels for Multiresponsive Release. Biomacromolecules. Link

Troubleshooting & Optimization

Technical Support Center: Mastering Dipotassium Periodate Oxidations

A Senior Application Scientist's Guide to Minimizing Side Reactions

Welcome to the technical support center for dipotassium periodate applications. As researchers and drug development professionals, achieving clean, specific, and high-yield chemical transformations is paramount. Dipotassium periodate is a powerful and selective reagent, primarily for the oxidative cleavage of vicinal diols (the Malaprade reaction), a cornerstone reaction in carbohydrate chemistry, glycoprotein analysis, and the synthesis of pharmaceutical intermediates.[1][2]

However, its high reactivity can also lead to undesirable side reactions if not properly controlled. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes. We will move beyond simple protocols to explain the causality behind each recommendation, empowering you to make informed decisions in your work.

Section 1: Foundational Principles & Core Mechanism

Before troubleshooting, a firm grasp of the reaction's fundamentals is essential.

Q1: What is the primary reaction of dipotassium periodate, and what is its mechanism?

The primary application is the Malaprade reaction , the oxidative cleavage of a carbon-carbon bond in a 1,2-diol (vicinal diol) to yield two carbonyl groups (aldehydes or ketones).[3] The reaction proceeds through a cyclic periodate ester intermediate.[1][2][4] The geometry of the diol is crucial; cis-diols react significantly faster as they can more readily form the required cyclic intermediate compared to trans-diols.[2][4]

The term "dipotassium hydroxide periodate" most commonly refers to the use of potassium periodate (KIO₄) in a reaction where pH is controlled, often with potassium hydroxide (KOH).[5] Periodate exists as different species in aqueous solution depending on the pH, which influences its reactivity.[2][6]

Caption: The Malaprade reaction mechanism proceeds via a cyclic periodate ester.

Section 2: Troubleshooting Guide for Common Side Reactions

This section addresses the most frequent issues encountered during periodate oxidations in a question-and-answer format.

Q2: My reaction is proceeding very slowly or appears incomplete. What are the likely causes?

An incomplete reaction is a common frustration. Several factors can be at play:

-

Substrate Geometry: As mentioned, trans-diols react much slower than cis-diols due to steric hindrance in forming the cyclic ester intermediate.[2][4] If your substrate has a rigid trans-diol, expect longer reaction times or the need for more forcing conditions.

-

Poor Solubility: Periodate salts are most soluble in water, while many organic substrates are not.[2] If you observe a biphasic mixture or precipitation of your starting material, the reaction rate will be limited by diffusion. Consider using a co-solvent system (e.g., water/THF, water/dioxane) or periodic acid (HIO₄), which is more soluble in alcohols.[2]

-

Incorrect pH: The optimal pH for the Malaprade reaction is typically weakly acidic to neutral (pH 3-7).[7][8] At very high pH, the reaction can slow down, and at very low pH, acid-catalyzed degradation of the substrate (especially carbohydrates) can become a competing issue.[7][9]

-

Low Temperature: The reaction is generally performed at low temperatures (e.g., 0-4°C) to minimize side reactions.[2] However, if the reaction is clean but slow, a modest increase in temperature (e.g., to room temperature) can be effective, but must be monitored carefully.[10]

Q3: I'm observing significant degradation of my polysaccharide or glycoprotein. How can I minimize this?

This is the most critical side reaction when working with sensitive biomolecules. Degradation often manifests as a loss of molecular weight or the appearance of smaller fragments in analysis.

-

Mechanism of Degradation: Degradation can occur via two primary pathways: non-selective oxidation by radical species and acid-catalyzed hydrolysis of glycosidic bonds.[7][9]

-

Control Measures:

-

Temperature Control: Periodate oxidations are exothermic.[2] Run the reaction in an ice bath and monitor the internal temperature. A temperature increase can dramatically accelerate degradation more than the desired oxidation.[10]

-